

# chemical structure and IUPAC name of 2-(4-Nitrophenyl)propanenitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(4-Nitrophenyl)propanenitrile

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## An In-depth Technical Guide to 2-(4-Nitrophenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of **2-(4-Nitrophenyl)propanenitrile**. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

## Chemical Structure and IUPAC Name

IUPAC Name: **2-(4-nitrophenyl)propanenitrile**[\[1\]](#)

Synonyms: 2-(4-nitrophenyl)propiononitrile, 2-(4-nitrophenyl)propionitrile[\[1\]](#)

CAS Number: 50712-63-5[\[1\]](#)

Chemical Structure:

The molecule consists of a propanenitrile backbone with a 4-nitrophenyl group attached to the second carbon atom.

Molecular Formula: C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>[\[1\]](#)

Molecular Weight: 176.17 g/mol [\[1\]](#)

## Physicochemical and Spectroscopic Data

Quantitative data for **2-(4-Nitrophenyl)propanenitrile** is not readily available in the surveyed literature. However, data for the closely related compound, **2-methyl-2-(4-nitrophenyl)propanenitrile**, can provide valuable insights into its expected properties.

Table 1: Physicochemical Properties of **2-methyl-2-(4-nitrophenyl)propanenitrile** (CAS: 71825-51-9)[\[2\]](#)

Property	Value
Melting Point	80-81.5 °C
Boiling Point	330.6 ± 25.0 °C (Predicted)
Density	1.178 ± 0.06 g/cm <sup>3</sup> (20 °C, 760 Torr)
Appearance	White to light yellow solid
Storage	Sealed in dry, Room Temperature

Table 2: Predicted Spectroscopic Data for **2-(4-Nitrophenyl)propanenitrile**

Spectroscopy	Expected Features
<sup>1</sup> H NMR	Aromatic protons (AA'BB' system): two doublets in the range of 7.5-8.3 ppm. Methine proton (-CH(CN)-): a quartet around 4.0 ppm. Methyl protons (-CH <sub>3</sub> ): a doublet around 1.6 ppm.
<sup>13</sup> C NMR	Nitrile carbon (-CN): in the range of 115-120 ppm. Aromatic carbons: four signals in the aromatic region (approx. 124-150 ppm), with the carbon attached to the nitro group being the most downfield. Methine carbon (-CH(CN)-): around 30-40 ppm. Methyl carbon (-CH <sub>3</sub> ): around 15-20 ppm.
IR Spectroscopy	A sharp, medium intensity peak for the nitrile C≡N stretch around 2250 cm <sup>-1</sup> . Strong absorptions for the nitro group (N-O stretch) around 1520 cm <sup>-1</sup> (asymmetric) and 1350 cm <sup>-1</sup> (symmetric). C-H stretches for the aromatic and aliphatic portions.
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ) at m/z = 176. Common fragments would likely include the loss of the nitro group (NO <sub>2</sub> ) and the nitrile group (CN).

## Experimental Protocols

### Proposed Synthesis of **2-(4-Nitrophenyl)propanenitrile**

A plausible synthetic route to **2-(4-Nitrophenyl)propanenitrile** involves the ethylation of 4-nitrophenylacetonitrile. The following protocol is adapted from the synthesis of the analogous **2-methyl-2-(4-nitrophenyl)propanenitrile** and general nitrile chemistry.

Reaction Scheme:

4-Nitrophenylacetonitrile + Ethylating Agent --- (Base, Solvent) ---> **2-(4-Nitrophenyl)propanenitrile**

**Materials and Reagents:**

- 4-Nitrophenylacetonitrile
- Sodium hydride (NaH) or another suitable base (e.g., sodium tert-butoxide)
- Ethyl iodide or ethyl bromide
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Hydrochloric acid (1N)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate or magnesium sulfate

**Procedure:**

- A solution of 4-nitrophenylacetonitrile in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
- Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the carbanion.
- Ethyl iodide (1.1 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
- The reaction is quenched by the slow addition of 1N HCl.
- The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

- The combined organic layers are washed with water and then with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2-(4-Nitrophenyl)propanenitrile** can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Characterization Methods

The synthesized product should be characterized using standard spectroscopic techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be acquired to confirm the proton and carbon framework of the molecule.
- Infrared (IR) Spectroscopy: An IR spectrum will confirm the presence of key functional groups, particularly the nitrile ( $\text{C}\equiv\text{N}$ ) and nitro ( $\text{NO}_2$ ) groups.
- Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern.

## Potential Biological Activity and Applications

While specific biological activity for **2-(4-Nitrophenyl)propanenitrile** is not extensively documented, compounds containing a nitroaromatic moiety are known to exhibit a wide range of biological effects. The nitro group can act as a pharmacophore and is present in various antimicrobial and antineoplastic agents. It is believed that the biological activity of many nitro compounds stems from their ability to undergo bioreduction to form reactive nitroso and hydroxylamino intermediates, which can induce cellular damage.

Given its structure, **2-(4-Nitrophenyl)propanenitrile** could be investigated for potential applications in the following areas:

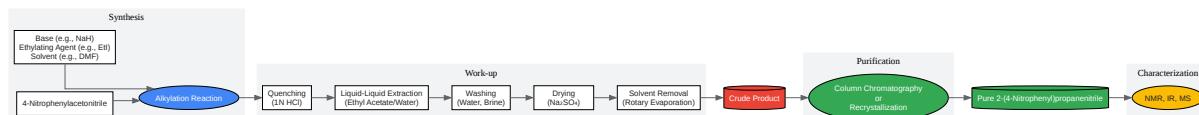
- Antimicrobial Drug Discovery: As a potential lead compound for the development of new antibacterial or antifungal agents.

- Enzyme Inhibition Studies: The electrophilic nature of the nitrile group and the electronic properties of the nitrophenyl ring may allow for interaction with active sites of various enzymes.
- Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications. For example, the nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up a wide range of possible chemical transformations.

## Visualized Workflow and Logical Relationships

### Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **2-(4-Nitrophenyl)propanenitrile**.



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Caption: Synthesis and purification workflow for **2-(4-Nitrophenyl)propanenitrile**.

This guide provides a foundational understanding of **2-(4-Nitrophenyl)propanenitrile** for research and development purposes. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activities, and toxicological profile.

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## References

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